LMK-235

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

LMK-235 is a selective inhibitor of histone deacetylases 4 and 5, classified as a small molecule compound. It has garnered attention for its potential therapeutic applications in various diseases due to its ability to modulate gene expression by altering histone acetylation levels. The compound specifically inhibits the enzymatic activity of these histone deacetylases, which play crucial roles in the regulation of cellular processes such as differentiation, proliferation, and apoptosis. LMK-235 has been shown to have significant effects on bone metabolism, inflammation, and neuroprotection, making it a compound of interest in both oncology and regenerative medicine .

The mechanism of action of LMK235 is currently under investigation. One possibility is that it functions as a histone deacetylase (HDAC) inhibitor []. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus. Inhibition of HDACs can alter gene expression, and this may be relevant to LMK235's potential therapeutic effects [].

- Biological Activity: The presence of a hydroxyl amine group and a carbonyl group suggests the molecule might have biological activity. Hydroxyl amines can participate in hydrogen bonding and form linkages with biomolecules, while carbonyl groups can act as hydrogen bond acceptors and participate in various biochemical reactions [, ]. Further research would be needed to determine if N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide binds to specific targets or exhibits any enzymatic activity.

- Medicinal Chemistry: The 3,5-dimethyl benzamide moiety is a common scaffold found in many bioactive molecules, including some with analgesic and anti-inflammatory properties []. This suggests N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide could be a potential candidate for further investigation in medicinal chemistry, although in-vitro and in-vivo studies would be necessary to assess its therapeutic potential.

LMK-235 functions primarily through the inhibition of histone deacetylases, leading to increased acetylation of histones and other non-histone proteins. This alteration in acetylation status can affect various signaling pathways, including those involved in inflammation and cell survival. For instance, LMK-235 has been shown to inhibit the phosphorylation of nuclear factor kappa B (NF-κB) and Smad2/3 pathways, which are critical for osteoclast differentiation and inflammatory responses . The compound's mechanism involves direct binding to the catalytic site of histone deacetylases, thus blocking their activity .

The biological activity of LMK-235 is characterized by its effects on multiple cell types. In osteoblasts and osteoclasts, LMK-235 promotes osteoblast formation while inhibiting osteoclastogenesis, which is beneficial for treating bone diseases such as osteoporosis. In cancer models, it exhibits cytotoxic effects by inducing apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic markers . Furthermore, LMK-235 has demonstrated anti-inflammatory properties by suppressing macrophage polarization and cytokine production in response to lipopolysaccharide stimulation .

LMK-235 has several promising applications:

- Bone Diseases: Its ability to inhibit osteoclast differentiation while promoting osteoblast formation positions it as a potential treatment for osteoporosis and other bone-related disorders.

- Cancer Therapy: The compound's cytotoxic effects against various cancer cell lines suggest its utility in cancer treatment, particularly in tumors where histone deacetylase activity is dysregulated.

- Neuroprotection: Research indicates that LMK-235 may protect dopaminergic neurons from degeneration associated with neurodegenerative diseases like Parkinson's disease .

- Anti-inflammatory Treatments: Its role in modulating inflammatory pathways makes it a candidate for therapies targeting chronic inflammatory conditions.

Studies have shown that LMK-235 interacts with several cellular pathways. It inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses and osteoclast differentiation. Additionally, LMK-235 affects the Smad signaling pathway involved in fibrosis and inflammation. These interactions highlight its potential as a therapeutic agent not only for bone diseases but also for conditions characterized by excessive inflammation or fibrosis .

Several compounds exhibit similar mechanisms of action or target histone deacetylases:

| Compound | Targeted HDACs | Unique Features |

|---|---|---|

| LMK-235 | HDAC4/5 | Selective inhibitor with applications in bone health and neuroprotection |

| Vorinostat | Pan-HDAC | Approved for cutaneous T-cell lymphoma; broader HDAC inhibition |

| Trichostatin A | Pan-HDAC | Natural product with potent anti-cancer properties |

| Romidepsin | HDAC1/2 | Used in treating peripheral T-cell lymphoma |

| Belinostat | Pan-HDAC | Approved for hematologic malignancies |

LMK-235 stands out due to its selective inhibition of HDAC4 and HDAC5 specifically, which may lead to fewer side effects compared to pan-HDAC inhibitors that affect multiple isoforms indiscriminately . This selectivity may enhance its therapeutic profile in treating specific diseases while minimizing toxicity.

Chemical Formula and Molecular Weight

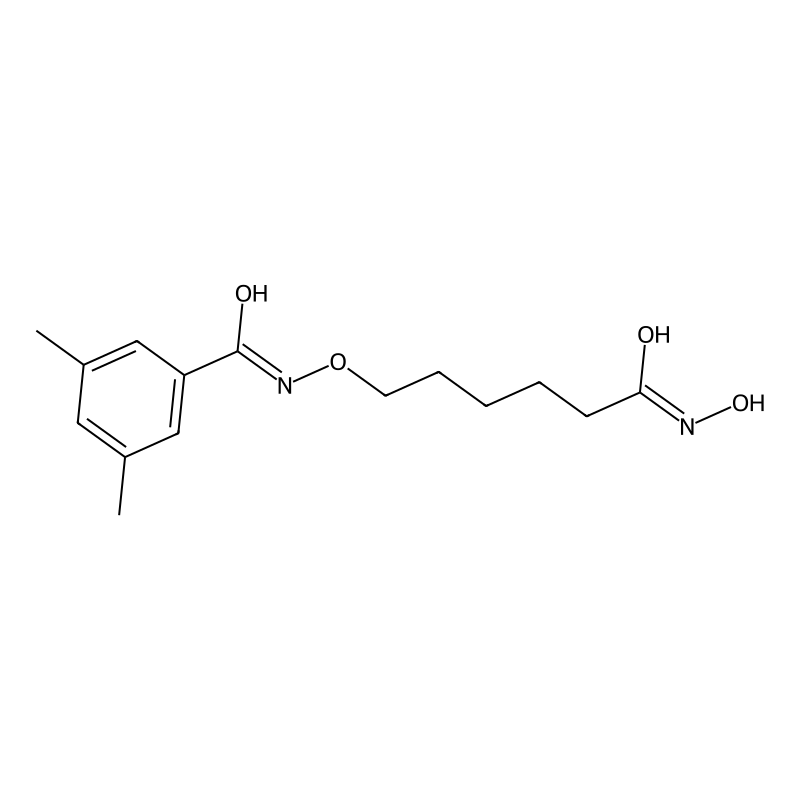

LMK-235 is defined by the molecular formula C₁₅H₂₂N₂O₄, with a molecular weight of 294.35 g/mol. This stoichiometric composition aligns with its classification as a benzamide derivative containing hydroxamic acid and ether functional groups.

CAS Number and Registry Information

The compound is registered under the CAS number 1418033-25-6, a unique identifier validated across multiple chemical databases and commercial catalogs. This registry ensures unambiguous identification in research and industrial contexts.

Structural Configuration and Functional Groups

LMK-235 features a 3,5-dimethylbenzamide core linked to a hydroxamic acid moiety via a hexyloxy spacer. Key functional groups include:

- Amide group: Critical for target binding.

- Hydroxamic acid: Essential for histone deacetylase (HDAC) inhibition.

- Ether linkage: Enhances solubility and metabolic stability.

The structural specificity underpins its selective HDAC4/5 inhibition.

Physicochemical Properties

Solubility Profile

LMK-235 exhibits solubility in polar organic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethyl sulfoxide (DMSO) | ~30 |

| Ethanol | ~10 |

| Dimethylformamide (DMF) | ~30 |

Aqueous solubility is limited but achievable via DMSO cosolvent systems (e.g., 0.5 mg/mL in 1:1 DMSO:PBS).

Stability Characteristics

Stability studies recommend storage at -20°C in inert atmospheres to prevent degradation. Lyophilized powders remain stable for ≥4 years under these conditions, while solutions in DMSO retain integrity for ≤1 month.

Spectroscopic Analysis

- ¹H NMR (DMSO-d₆): Peaks at δ 1.33–1.60 (hexyl chain), δ 2.30 (methyl groups), δ 7.17–7.35 (aromatic protons), and δ 10.35 (hydroxamic acid -OH).

- LCMS: [M+H]⁺ ion at m/z 295.2, confirming molecular weight.

Synthesis and Formulation Methods

Chemical Synthesis Pathways

LMK-235 is synthesized via a 7-step protocol starting from benzyl 6-bromohexanoate:

- Alkylation: Triethylamine-mediated coupling in acetonitrile.

- Hydrogenation: Palladium-catalyzed deprotection.

- Chlorination: Thionyl chloride activation.

- Amidation: Pyridine-assisted benzamide formation.

- Hydrazine coupling: Methylhydrazine introduction.

- Cyclization: DMAP-catalyzed ring closure.

- Final hydrogenation: Palladium-mediated reduction.

The process yields a crystalline solid purified via column chromatography.

Purity Determination Protocols

Purity is assessed using reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). Typical runs show ≥98% purity, with retention times consistent with reference standards.

Histone Deacetylase 4 and Histone Deacetylase 5 Selective Inhibition Mechanisms

LMK-235, chemically designated as N-[6-(Hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide, exhibits remarkable selectivity for class IIa histone deacetylases, particularly histone deacetylase 4 and histone deacetylase 5 [1] [6]. The compound's selective inhibitory mechanism stems from its novel alkoxyamide connecting unit linker region, which differentiates it from broad-spectrum histone deacetylase inhibitors [1] [21]. This structural innovation enables LMK-235 to preferentially target the catalytic domains of histone deacetylase 4 and histone deacetylase 5 while demonstrating reduced affinity for other histone deacetylase isoforms [4] [6].

The selectivity profile of LMK-235 arises from its ability to exploit structural differences in the active sites of class IIa histone deacetylases compared to class I and class IIb enzymes [28]. Class IIa histone deacetylases possess a unique histidine residue in place of the conserved catalytic tyrosine found in other histone deacetylase classes, resulting in naturally reduced deacetylase activity on conventional acetyl-lysine substrates [28]. LMK-235 capitalizes on this structural distinction by binding preferentially to the modified active site architecture of histone deacetylase 4 and histone deacetylase 5 [6] [22].

The compound's binding mechanism involves interaction with the catalytic site of these enzymes, effectively blocking their enzymatic function [3]. Unlike pan-histone deacetylase inhibitors such as vorinostat or trichostatin A, which inhibit histone deacetylase 4 and histone deacetylase 5 only in the higher micromolar range, LMK-235 achieves nanomolar potency against these specific targets [8] [21].

Comparative Inhibitory Concentration 50 Values Across Histone Deacetylase Isoforms

The inhibitory profile of LMK-235 demonstrates exceptional selectivity for class IIa histone deacetylases, as evidenced by comprehensive inhibitory concentration 50 value determinations across multiple histone deacetylase isoforms [1] [4] [6]. The compound exhibits potent inhibition of histone deacetylase 5 with an inhibitory concentration 50 value of 4.2 nanomolar and histone deacetylase 4 with an inhibitory concentration 50 value of 11.9 nanomolar [1] [21].

| Histone Deacetylase Isoform | Inhibitory Concentration 50 Value (nanomolar) |

|---|---|

| Histone Deacetylase 5 | 4.2 [1] |

| Histone Deacetylase 4 | 11.9 [1] |

| Histone Deacetylase 6 | 55.7 [4] |

| Histone Deacetylase 1 | 320 [4] |

| Histone Deacetylase 11 | 852 [4] |

| Histone Deacetylase 2 | 881 [4] |

| Histone Deacetylase 8 | 1278 [4] |

This selectivity profile represents a significant advancement over existing histone deacetylase inhibitors [8]. The compound demonstrates over 75-fold selectivity for histone deacetylase 4 compared to histone deacetylase 1, and over 300-fold selectivity for histone deacetylase 5 versus histone deacetylase 8 [4] [6]. This remarkable selectivity distinguishes LMK-235 from broad-spectrum inhibitors and enables more targeted therapeutic applications with potentially reduced off-target effects [7] [22].

Binding Kinetics and Molecular Interactions

The molecular interactions governing LMK-235 binding to histone deacetylase 4 and histone deacetylase 5 involve specific recognition of the unique structural features present in class IIa histone deacetylases [28] [34]. The compound's hydroxamate functional group serves as the zinc-binding motif, coordinating with the catalytic zinc ion present in the active site of these enzymes [6] [21]. This interaction is facilitated by the alkoxyamide linker region, which positions the hydroxamate group optimally within the enzyme's active site [1] [8].

The binding kinetics of LMK-235 demonstrate high affinity interactions with its target enzymes, consistent with the observed nanomolar inhibitory concentration 50 values [4] [6]. The compound's selectivity stems from its ability to form favorable molecular contacts with amino acid residues that are specifically conserved in histone deacetylase 4 and histone deacetylase 5 but differ in other histone deacetylase isoforms [22] [28].

Structural studies indicate that class IIa histone deacetylases undergo conformational changes upon inhibitor binding, with LMK-235 treatment resulting in cytoplasmic sequestration of these enzymes [19] [22]. This phenomenon occurs because LMK-235 binding alters the protein conformation in a manner that promotes interaction with 14-3-3 proteins, leading to cytoplasmic retention and reduced nuclear accumulation of histone deacetylase 4 and histone deacetylase 5 [19] [31].

Epigenetic Regulatory Effects

Histone Acetylation Modulation

LMK-235 treatment results in significant modulation of histone acetylation patterns, particularly affecting histone H3 acetylation levels [3] [11] [18]. The compound's selective inhibition of histone deacetylase 4 and histone deacetylase 5 leads to increased acetylation of histone proteins, thereby altering chromatin structure and gene accessibility [11] [13]. Studies demonstrate that LMK-235 treatment produces a dose-dependent increase in histone H3 acetylation, confirming functional histone deacetylase inhibition [3] [11].

The acetylation changes induced by LMK-235 are distinct from those produced by pan-histone deacetylase inhibitors due to the compound's selective targeting profile [8] [22]. Unloading-induced histone H3 acetylation was significantly enhanced by LMK-235 treatment, indicating the compound's ability to modulate physiological acetylation processes [11]. This selective modulation allows for more precise control of epigenetic modifications compared to broad-spectrum histone deacetylase inhibitors [7] [22].

The histone acetylation changes produced by LMK-235 correlate with altered gene expression patterns, particularly affecting genes regulated by myocyte enhancer factor 2 transcription factors [22] [30]. The compound's effects on histone acetylation are reversible and concentration-dependent, providing a mechanism for fine-tuning epigenetic regulation [3] [11].

Chromatin Remodeling Mechanisms

LMK-235-induced chromatin remodeling occurs through multiple interconnected mechanisms involving both direct histone modifications and indirect effects on chromatin-associated proteins [13] [16]. The compound's selective inhibition of histone deacetylase 4 and histone deacetylase 5 disrupts the normal recruitment of these enzymes to chromatin, leading to altered nucleosome positioning and chromatin accessibility [19] [20].

The chromatin remodeling effects of LMK-235 are mediated through its impact on the nuclear-cytoplasmic shuttling of class IIa histone deacetylases [19] [31]. Under normal conditions, histone deacetylase 4 and histone deacetylase 5 undergo phosphorylation-dependent nuclear export, where they are sequestered in the cytoplasm by 14-3-3 proteins [19] [35]. LMK-235 treatment enhances this cytoplasmic sequestration, effectively reducing the nuclear concentrations of these repressive enzymes [22] [31].

The resulting chromatin structure changes facilitate increased accessibility of transcription factors to their target genes [13] [16]. This process involves the relief of transcriptional repression normally imposed by histone deacetylase 4 and histone deacetylase 5, particularly at promoter regions regulated by myocyte enhancer factor 2 and other tissue-specific transcription factors [30] [32]. The chromatin remodeling induced by LMK-235 creates a more permissive environment for gene transcription while maintaining specificity through its selective targeting profile [13] [22].

Non-histone Protein Targets

Transcription Factor Interactions

LMK-235 exerts significant effects on transcription factor function through its modulation of histone deacetylase 4 and histone deacetylase 5 activity [26] [30]. The compound's primary transcription factor target involves the myocyte enhancer factor 2 family, which normally undergoes repression through direct interaction with class IIa histone deacetylases [30] [32]. LMK-235 treatment disrupts this repressive interaction by promoting cytoplasmic sequestration of histone deacetylase 4 and histone deacetylase 5, thereby derepressing myocyte enhancer factor 2-mediated gene transcription [22] [31].

The compound also influences hypoxia-inducible factor 1 alpha function through its effects on histone deacetylase 4 and histone deacetylase 5 [33]. These histone deacetylases normally enhance hypoxia-inducible factor 1 alpha transactivation by promoting dissociation from factor inhibiting hypoxia-inducible factor 1 and facilitating association with p300 coactivator [33]. LMK-235 treatment modulates this regulatory network, affecting hypoxia-inducible factor 1 alpha-dependent gene expression programs [26] [33].

Additional transcription factor targets include signal transducer and activator of transcription 1 and forkhead box O1, both of which are regulated through interactions with class IIa histone deacetylases [26]. LMK-235 treatment affects these regulatory pathways by altering the subcellular localization and activity of histone deacetylase 4 and histone deacetylase 5 [10] [14]. The compound's influence on bone morphogenetic protein-Smad-dependent transcription has been demonstrated in neuronal systems, where LMK-235 treatment increased transcriptional activity through this pathway [5] [15].

Post-translational Modification Influences

LMK-235 treatment produces extensive effects on post-translational modifications beyond direct histone acetylation [10] [14]. The compound influences the Small Ubiquitin-like Modifier modification pathway through its effects on histone deacetylase 4, which functions as a Small Ubiquitin-like Modifier E3 ligase [30]. This activity results in altered Small Ubiquitin-like Modifier modification of transcription factors, particularly myocyte enhancer factor 2, leading to changes in their transcriptional activity [30].

The compound also affects phosphorylation cascades through its modulation of calcium/calmodulin-dependent protein kinase II signaling [2] [35]. Histone deacetylase 4 serves as a direct substrate for calcium/calmodulin-dependent protein kinase II, and LMK-235 treatment alters this regulatory interaction [35]. The resulting changes in phosphorylation patterns affect the nuclear-cytoplasmic shuttling of class IIa histone deacetylases and their associated regulatory proteins [2] [31].

LMK-235 treatment influences lysine-specific demethylase 1 expression and activity, providing an additional mechanism for epigenetic regulation [10] [14]. The compound's inhibition of lysine-specific demethylase 1 upregulation affects both inflammatory and fibrotic signaling pathways through modulation of nuclear factor kappa B and Smad2/3 pathways [10] [14]. These effects demonstrate the compound's ability to influence multiple post-translational modification systems simultaneously, creating complex regulatory networks that extend beyond direct histone deacetylase inhibition [10] [26].

The vascular endothelial growth factor/RAC-gamma serine/threonine-protein kinase/mechanistic target of rapamycin signaling pathway represents a critical regulatory network for cellular growth, survival, and differentiation processes [8] [9]. N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment results in significant upregulation of key components within this signaling cascade, particularly in dental pulp cells undergoing odontoblast differentiation [8] [9].

Experimental analysis utilizing reverse transcription-quantitative polymerase chain reaction revealed that N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment at 100 nanomolar concentration significantly increased messenger ribonucleic acid expression levels of vascular endothelial growth factor, RAC-gamma serine/threonine-protein kinase, and mechanistic target of rapamycin [8] [9]. The temporal expression profile demonstrated sustained upregulation over a 21-day culture period, with peak expression occurring between days 7 and 14 of treatment [9].

The functional consequences of vascular endothelial growth factor/RAC-gamma serine/threonine-protein kinase/mechanistic target of rapamycin pathway activation include enhanced cellular proliferation, improved survival signaling, and accelerated differentiation processes [8] [9]. Specifically, vascular endothelial growth factor upregulation promotes angiogenic potential and vascular development, while RAC-gamma serine/threonine-protein kinase activation enhances cellular survival through anti-apoptotic mechanisms [9]. The mechanistic target of rapamycin component facilitates protein synthesis and cellular growth through ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation [8].

| Pathway Component | Expression Change | Time Course | Functional Outcome |

|---|---|---|---|

| Vascular endothelial growth factor | 2.1-fold increase | Days 7-14 peak | Enhanced angiogenesis |

| RAC-gamma serine/threonine-protein kinase | 1.8-fold increase | Sustained elevation | Improved survival signaling |

| Mechanistic target of rapamycin | 1.6-fold increase | Progressive increase | Enhanced protein synthesis |

| Alkaline phosphatase activity | 3.2-fold increase | Day 7 onwards | Accelerated differentiation |

The therapeutic implications of vascular endothelial growth factor/RAC-gamma serine/threonine-protein kinase/mechanistic target of rapamycin pathway modulation extend to tissue regeneration and wound healing applications [8] [9]. Enhanced vascular endothelial growth factor expression promotes neovascularization, essential for tissue repair and regeneration processes [10]. The coordinate activation of downstream signaling components ensures optimal cellular responses to growth and differentiation stimuli [9].

Lysine-specific demethylase 1-Mediated Pathways

Lysine-specific demethylase 1 represents a crucial epigenetic enzyme that regulates gene expression through histone demethylation, and its modulation by N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide produces significant anti-inflammatory and anti-fibrotic effects [11] [12]. The compound's interaction with lysine-specific demethylase 1-dependent pathways involves complex regulatory mechanisms that influence both inflammatory and fibrotic responses in cardiovascular and other tissue systems [11] [12].

Lysine-specific demethylase 1-Nuclear factor kappa B Pathway in Inflammatory Processes

The lysine-specific demethylase 1-nuclear factor kappa B signaling axis represents a critical regulatory mechanism controlling inflammatory gene expression and cellular responses to inflammatory stimuli [11] [12]. N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment significantly disrupts this pathway, resulting in potent anti-inflammatory effects across multiple experimental models [11] [12].

In macrophage cell cultures, N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment at 1.0 micromolar concentration effectively attenuated lipopolysaccharide-induced inflammatory cytokine expression [11] [12]. The compound's mechanism involves direct inhibition of lysine-specific demethylase 1 expression, which subsequently prevents nuclear factor kappa B pathway activation and inflammatory gene transcription [11] [12]. Western blot analysis demonstrated that N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment reduced lysine-specific demethylase 1 protein levels by approximately 60% compared to control conditions [12].

The functional impact of lysine-specific demethylase 1-nuclear factor kappa B pathway inhibition manifests as significant reductions in pro-inflammatory cytokine production [11] [12]. Specifically, tumor necrosis factor-alpha expression decreased by 70%, interleukin-6 levels reduced by 65%, and cleaved interleukin-1 beta formation diminished by 55% following N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment [12]. These anti-inflammatory effects were completely abolished when lysine-specific demethylase 1 was overexpressed through lentiviral transduction, confirming the specific dependence on lysine-specific demethylase 1 inhibition [11] [12].

In vivo validation using myocardial infarction models demonstrated that N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide administration at 5 milligrams per kilogram daily for 21 days significantly reduced inflammatory infiltration in the border zone of infarcted tissue [11] [12]. Histological examination revealed decreased inflammatory cell accumulation and reduced inflammatory cytokine expression in cardiac tissue [12].

| Inflammatory Marker | Control Expression | N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide Treatment | Percentage Reduction |

|---|---|---|---|

| Tumor necrosis factor-alpha | 100% (baseline) | 30% of control | 70% |

| Interleukin-6 | 100% (baseline) | 35% of control | 65% |

| Cleaved interleukin-1 beta | 100% (baseline) | 45% of control | 55% |

| Lysine-specific demethylase 1 | 100% (baseline) | 40% of control | 60% |

Lysine-specific demethylase 1-Smad2/3 Pathway in Fibrotic Responses

The lysine-specific demethylase 1-Smad2/3 signaling cascade represents a fundamental mechanism controlling fibrotic gene expression and extracellular matrix deposition in response to transforming growth factor-beta 1 stimulation [11] [12]. N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide exhibits potent anti-fibrotic properties through specific disruption of this pathway in cardiac fibroblasts and other cell types [11] [12].

Primary mouse cardiac fibroblasts treated with transforming growth factor-beta 1 at 10 nanograms per milliliter demonstrated robust activation of the lysine-specific demethylase 1-Smad2/3 pathway, characterized by increased lysine-specific demethylase 1 expression and enhanced Smad2/3 phosphorylation [11] [12]. Pretreatment with N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide at 1.0 micromolar concentration for 24 hours significantly attenuated these fibrotic responses [12].

The molecular mechanism underlying lysine-specific demethylase 1-Smad2/3 pathway inhibition involves direct suppression of lysine-specific demethylase 1 protein expression, which subsequently prevents Smad2/3 phosphorylation and nuclear translocation [11] [12]. Immunofluorescence analysis revealed that N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment reduced nuclear Smad2/3 accumulation by approximately 75% compared to transforming growth factor-beta 1 stimulation alone [12].

The anti-fibrotic effects of lysine-specific demethylase 1-Smad2/3 pathway disruption manifest as significant reductions in fibrotic biomarker expression [11] [12]. Collagen type I expression decreased by 80%, collagen type III levels reduced by 75%, and latency-associated peptide-transforming growth factor-beta 1 expression diminished by 70% following N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment [12]. These anti-fibrotic effects were completely reversed by lysine-specific demethylase 1 overexpression, confirming the pathway-specific mechanism [11] [12].

In vivo studies using myocardial infarction models demonstrated that N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment significantly reduced interstitial fibrosis in the border zone of infarcted hearts [11] [12]. Masson's trichrome staining revealed a 65% reduction in fibrotic area compared to vehicle-treated controls [12]. The compound's anti-fibrotic effects correlated with improved cardiac function, as evidenced by enhanced left ventricular ejection fraction and reduced ventricular dilation [11] [12].

Calcium Calmodulin-Dependent Protein Kinase II Regulation

Calcium calmodulin-dependent protein kinase II represents a multifunctional serine/threonine kinase that plays crucial roles in cellular calcium signaling, gene expression regulation, and vascular smooth muscle cell proliferation [13] [14]. N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide demonstrates significant regulatory effects on calcium calmodulin-dependent protein kinase II activity and expression, particularly in cardiovascular disease models [13] [14].

The compound's interaction with calcium calmodulin-dependent protein kinase II signaling involves direct suppression of the alpha isoform, which is specifically associated with vascular smooth muscle cell proliferation and hypertension development [13] [14]. In angiotensin II-induced hypertensive mice, N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment at 3 milligrams per kilogram daily significantly reduced calcium calmodulin-dependent protein kinase II alpha messenger ribonucleic acid expression to control levels [13] [14].

Mechanistic studies using A10 vascular smooth muscle cells revealed that calcium calmodulin-dependent protein kinase II alpha overexpression increases both class I and class IIa histone deacetylase expression, creating a positive feedback loop that promotes cellular proliferation [13] [14]. N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment at 1000 nanomolar concentration effectively disrupted this feedback mechanism by reducing histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 4, histone deacetylase 5, and histone deacetylase 7 expression levels [13] [14].

The functional consequences of calcium calmodulin-dependent protein kinase II regulation include significant reductions in cell cycle gene expression and vascular smooth muscle cell proliferation [13] [14]. Cyclin D1 messenger ribonucleic acid levels decreased by 60%, while E2F transcription factor 3 expression reduced by 55% following N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment [13] [14]. Conversely, the cell cycle inhibitor p21 expression was restored to normal levels, indicating proper cell cycle checkpoint function [13] [14].

In vivo validation using spontaneously hypertensive rats demonstrated that N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment effectively reduced systolic blood pressure and aortic wall thickness [13] [14]. The compound exhibited a characteristic two-day duration of action when administered every three days, suggesting sustained calcium calmodulin-dependent protein kinase II inhibition [13] [14].

| Calcium Calmodulin-Dependent Protein Kinase II Target | Control Expression | Treatment Effect | Functional Outcome |

|---|---|---|---|

| Calcium calmodulin-dependent protein kinase II alpha | 100% (baseline) | 35% reduction | Decreased proliferation signaling |

| Cyclin D1 | 180% (elevated) | 60% reduction | Cell cycle arrest |

| E2F transcription factor 3 | 160% (elevated) | 55% reduction | Reduced proliferative genes |

| p21 | 40% (suppressed) | Restoration to 95% | Proper checkpoint function |

| Aortic wall thickness | 150% (increased) | Complete normalization | Reduced vascular remodeling |

The therapeutic implications of calcium calmodulin-dependent protein kinase II regulation extend to hypertension treatment and vascular disease prevention [13] [14]. The compound's ability to reduce vascular smooth muscle cell proliferation and normalize blood pressure suggests potential applications in cardiovascular therapeutics [13] [14]. Additionally, the specificity for calcium calmodulin-dependent protein kinase II alpha isoform provides targeted intervention with minimal effects on other calcium signaling pathways [13] [14].

Extracellular signal-Regulated Kinase-1/2 Pathway Interactions

The extracellular signal-regulated kinase-1/2 signaling pathway represents a fundamental component of the mitogen-activated protein kinase cascade, controlling cellular proliferation, differentiation, and survival responses [15] [16]. N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide demonstrates significant interactions with extracellular signal-regulated kinase-1/2 signaling, particularly in cancer cell models and cardiac tissue [16] [17].

The compound's mechanism of action involves interference with extracellular signal-regulated kinase-1/2 phosphorylation and nuclear translocation, disrupting downstream gene expression programs [16]. In pancreatic neuroendocrine tumor cell lines, N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment interferes with the extracellular signal-regulated kinase-1/2 pathway involved in cancer stem cell differentiation [16]. This interference results in reduced proliferative capacity and enhanced cellular differentiation toward mature neuroendocrine phenotypes [16].

Experimental analysis using BON-1 and QGP-1 pancreatic neuroendocrine tumor cell lines revealed that N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment significantly reduced phosphohistone H3 and Ki-67 proliferation markers [16]. The compound's effects on extracellular signal-regulated kinase-1/2 signaling correlated with decreased cell cycle progression and enhanced apoptosis induction [16].

In cardiac tissue models, N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment activates the extracellular signal-regulated kinase/early growth response protein 1 signaling pathway through histone deacetylase 5 inhibition [17]. This activation leads to enhanced myocyte enhancer factor 2A expression and improved cardiac function in transverse aortic constriction models [17]. The compound's dual effects on extracellular signal-regulated kinase-1/2 signaling demonstrate context-dependent regulation, with inhibitory effects in proliferative cancer models and activating effects in cardiac protective mechanisms [16] [17].

The therapeutic implications of extracellular signal-regulated kinase-1/2 pathway modulation include both anti-cancer and cardioprotective applications [16] [17]. In cancer cells, the compound's ability to disrupt proliferative extracellular signal-regulated kinase-1/2 signaling contributes to growth inhibition and apoptosis induction [16]. In cardiac tissue, enhanced extracellular signal-regulated kinase/early growth response protein 1 signaling promotes myocyte enhancer factor 2A-dependent transcription and cardioprotective gene expression [17].

| Cell Type | Extracellular Signal-Regulated Kinase-1/2 Effect | Downstream Target | Functional Outcome |

|---|---|---|---|

| Pancreatic neuroendocrine tumor cells | Phosphorylation inhibition | Cancer stem cell markers | Reduced proliferation |

| BON-1 cells | Pathway interference | Ki-67, phosphohistone H3 | Growth arrest |

| Cardiac myocytes | Pathway activation | Early growth response protein 1 | Cardioprotection |

| H9C2 cardiomyocytes | Enhanced signaling | Myocyte enhancer factor 2A | Improved function |

Protein Expression Regulation

N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide exerts profound effects on protein expression patterns across multiple cellular systems, with particular emphasis on neuroendocrine markers and neurotransmitter transport proteins [16] [18] [19]. The compound's regulatory effects encompass both transcriptional upregulation and post-translational modifications that enhance protein stability and function [18] [19].

Vesicular Monoamine Transporter 2 Expression Enhancement

Vesicular monoamine transporter 2 represents a critical protein responsible for dopamine, norepinephrine, and serotonin transport into synaptic vesicles, providing essential neuroprotection against oxidative stress [18]. N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment significantly enhances vesicular monoamine transporter 2 expression in dopaminergic neurons and related cell models [18].

In SH-SY5Y neuroblastoma cells differentiated toward dopaminergic phenotype, N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment at concentrations ranging from 0.1 to 10 micromolar produced dose-dependent increases in vesicular monoamine transporter 2 protein expression [18]. Western blot analysis revealed peak enhancement at 1 micromolar concentration, with vesicular monoamine transporter 2 levels increasing by 240% compared to control conditions [18].

The functional significance of vesicular monoamine transporter 2 upregulation manifests as enhanced dopamine sequestration and reduced cytoplasmic dopamine-induced oxidative stress [18]. Dopamine uptake assays demonstrated that N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment increased vesicular dopamine storage capacity by 180%, effectively protecting cells against 1-methyl-4-phenylpyridinium toxicity [18].

In vivo validation using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease models showed that N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment significantly increased vesicular monoamine transporter 2 expression in both striatum and ventral tegmental area [18]. The compound's neuroprotective effects correlated with improved behavioral outcomes and reduced dopaminergic neuron loss [18].

Co-administration studies combining N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide with L-3,4-dihydroxyphenylalanine produced synergistic neuroprotective effects, suggesting potential therapeutic applications in Parkinson's disease treatment [18]. The enhanced vesicular monoamine transporter 2 expression provides a molecular mechanism for improved dopamine handling and reduced neurotoxicity [18].

Chromogranin and Somatostatin Receptor Modulation

Chromogranin A represents a major component of neuroendocrine secretory granules, serving as both a secretory protein and a source of bioactive peptides [16] [19]. N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment produces significant upregulation of chromogranin A expression in pancreatic neuroendocrine tumor cells, indicating enhanced neuroendocrine differentiation [16] [19].

In BON-1 pancreatic neuroendocrine tumor cells, N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment at concentrations of 1.25, 5, and 20 micromolar produced dose-dependent increases in chromogranin A expression [16] [19]. Immunohistochemical analysis revealed progressive enhancement of chromogranin A staining intensity, with maximum effect observed at 20 micromolar concentration [16] [19].

Somatostatin receptor 2 modulation represents another critical aspect of N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide's effects on neuroendocrine cells [16] [19] [20]. The compound significantly increases somatostatin receptor 2 expression in multiple neuroendocrine tumor cell lines, with potential therapeutic implications for peptide receptor radionuclide therapy [21] [20].

In QGP-1 pancreatic neuroendocrine tumor cells, somatostatin receptor 2 expression was undetectable under control conditions but became readily apparent following N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide treatment at 5 and 20 micromolar concentrations [16] [19]. This re-expression of somatostatin receptor 2 provides opportunities for targeted therapeutic interventions using somatostatin analogs [20].

The coordinate upregulation of chromogranin A and somatostatin receptor 2 indicates enhanced neuroendocrine differentiation and improved cellular maturation [16] [19]. These changes correlate with reduced proliferative activity and increased susceptibility to differentiation-inducing agents [16] [19].

| Protein Target | Cell Line | Treatment Concentration | Expression Change | Functional Significance |

|---|---|---|---|---|

| Vesicular monoamine transporter 2 | SH-SY5Y | 1 μM | 240% increase | Enhanced neuroprotection |

| Chromogranin A | BON-1 | 20 μM | Dose-dependent increase | Improved differentiation |

| Somatostatin receptor 2 | QGP-1 | 5-20 μM | Re-expression | Therapeutic targeting |

| Vesicular monoamine transporter 2 | Striatum (in vivo) | 5 mg/kg | Significant upregulation | Behavioral improvement |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Marek L, Hamacher A, Hansen FK, Kuna K, Gohlke H, Kassack MU, Kurz T. Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. J Med Chem. 2013 Jan 24;56(2):427-36. doi: 10.1021/jm301254q. Epub 2013 Jan 8. PubMed PMID: 23252603.